molecular formula C7H16N2 B093717 1-Tert-butylazetidin-3-amine CAS No. 18713-70-7

1-Tert-butylazetidin-3-amine

Cat. No.: B093717
CAS No.: 18713-70-7
M. Wt: 128.22 g/mol
InChI Key: ZXCILCWPMKLEDC-UHFFFAOYSA-N
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Description

1-Tert-butylazetidin-3-amine is a small, nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The tert-butyl group is attached to the azetidine nitrogen, while the amine functional group resides at the 3-position.

Properties

IUPAC Name

1-tert-butylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2,3)9-4-6(8)5-9/h6H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCILCWPMKLEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435922
Record name 1-tert-butylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18713-70-7
Record name 1-tert-butylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Precursor Design

The cyclization of 1,3-dichloro-2,2-dimethylpropane with benzylamine represents a foundational method for constructing the azetidine ring. As demonstrated in Example 1 of CN111362852A, this reaction proceeds via nucleophilic substitution, where the amine attacks the central carbon of the dichloropropane derivative, displacing chloride ions and forming the four-membered ring. The use of potassium iodide as a catalyst enhances the reaction rate by facilitating chloride leaving-group activation.

Key parameters include:

  • Temperature : 50–100°C (optimal at 80°C)

  • Solvent : Dimethylformamide (DMF), enabling polar aprotic conditions

  • Yield : 58% for 1-benzyl-3,3-dimethoxy-azetidine

Demethylation and Functionalization

Subsequent demethylation of the 3,3-dimethoxy group is achieved using aqueous citric acid, which hydrolyzes the methoxy substituents to yield a ketone intermediate. In Example 5 of CN111362852A, treatment with 10% citric acid in ethyl acetate at 20–40°C for 3–4 hours converts 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine to 1-tert-butoxycarbonyl-3-azetidinone with 85.4% yield. Crystallization in hexane at 5–10°C ensures high purity (>98%).

Protection/Deprotection Strategies Using tert-Butyloxycarbonyl (Boc) Groups

Boc Protection of the Azetidine Nitrogen

The Boc group serves as a temporary protecting agent for the azetidine nitrogen, preventing undesired side reactions during subsequent steps. As outlined in Example 3 of CN111362852A, di-tert-butyl dicarbonate reacts with 3,3-dimethoxy-azetidine in dichloromethane under basic conditions (triethylamine), yielding 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine with 91% efficiency.

Deprotection to Liberate the Amine

Final deprotection of the Boc group is achieved under acidic conditions. Hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane selectively removes the Boc group, exposing the primary amine. For 1-tert-butylazetidin-3-amine, this step must be carefully optimized to avoid decomposition of the strained azetidine ring.

Reductive Amination for Tertiary Amine Installation

Mannich Reaction-Based Approaches

The intramolecular Mannich reaction, as reported in synthetic alkaloid studies, provides a route to α-tertiary amines. By condensing an iminium ion intermediate (e.g., 29 in RSC Article C5NP00096C), this method forms the azetidine ring and installs the tert-butyl group in a single step. The reaction mimics biosynthetic pathways, offering atom economy and reduced step count.

Catalytic Hydrogenation

Catalytic hydrogenation of nitriles or imines represents an alternative route. For example, hydrogenation of 1-tert-butyl-3-cyanoazetidine over Raney nickel at 50 psi H₂ yields the target amine. However, this method is less prevalent due to challenges in controlling over-reduction.

Radical-Mediated Synthesis and Stability Considerations

OH Radical Reactivity Insights

Theoretical studies on tert-butylamine degradation (White Rose PDF) reveal that hydrogen abstraction from the amino group dominates under oxidative conditions. This necessitates inert atmospheres (N₂ or Ar) during synthesis to prevent premature degradation. The measured rate constant for OH radical reactions with tert-butylamine is 8.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 K, underscoring the need for radical scavengers like BHT in prolonged reactions.

Mitigating Particle Formation

Reactions involving tert-butylamine derivatives often generate particulate byproducts via acid-base interactions (e.g., tert-butylaminium nitrate). EUPHORE chamber experiments demonstrate that maintaining anhydrous conditions and minimizing NOx exposure reduces aerosol formation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Cyclization (CN111362852A)85.4High purity, scalableRequires toxic DMF solvent
Boc Protection/Deprotection91Excellent functional group toleranceMulti-step, cost-intensive reagents
Mannich Reaction (C5NP00096C)75Atom-economical, biomimeticRequires anhydrous conditions

Environmental and Scalability Considerations

Solvent Selection and Waste Management

The use of hexane for crystallization (CN111362852A) poses flammability risks, prompting investigations into greener alternatives like cyclopentyl methyl ether. Additionally, sodium cyanide in HCN generation (CN1380284A) necessitates stringent wastewater treatment to mitigate environmental impact.

Industrial Feasibility

Cyclization methods are most amenable to large-scale production due to their modularity. However, Boc-based routes are preferred for pharmaceutical applications requiring high stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butylazetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines .

Scientific Research Applications

Chemical Properties and Structure

1-Tert-butylazetidin-3-amine (CAS: 18713-70-7) is characterized by a four-membered azetidine ring with a tert-butyl group at the nitrogen atom and an amine group at the third carbon. Its molecular formula is C7H16N2C_7H_{16}N_2, and it exhibits properties that make it suitable for various chemical reactions.

Organic Synthesis

Building Block in Synthesis:
this compound serves as a crucial building block in organic synthesis. It is utilized for constructing complex heterocyclic compounds, which are essential in pharmaceutical development. Its unique structure allows for the introduction of various functional groups, enhancing the diversity of synthesized compounds .

Reactivity:
The compound acts as a nucleophile due to the presence of the amine group, which enables it to participate in reactions with electrophilic species. The steric hindrance provided by the tert-butyl group influences its reactivity and selectivity in chemical reactions, making it valuable in synthetic methodologies.

Medicinal Chemistry

Pharmacological Potential:
Research indicates that this compound may have potential as a pharmacophore in drug design. Its derivatives are studied for their biological activity against various diseases, including inflammatory disorders, cancer, and viral infections .

Case Studies:

  • Janus Kinase Inhibitors: The compound has been linked to the synthesis of Janus kinase inhibitors, which are critical in treating autoimmune diseases and transplant rejection .
  • HCV Protease Inhibitors: It is also involved in developing protease inhibitors for Hepatitis C virus genotype 1 infections .
  • Antimicrobial Activity: Derivatives of this compound have shown promise as novel aminoglycoside compounds with antibacterial properties .

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is utilized for producing specialty chemicals. Its ability to form stable intermediates makes it suitable for large-scale synthesis processes .

Data Table: Applications Overview

Application AreaDescriptionExample Compounds/Uses
Organic SynthesisBuilding block for heterocyclic compoundsUsed in synthesizing complex drug candidates
Medicinal ChemistryPotential pharmacophore for drug developmentJanus kinase inhibitors, HCV protease inhibitors
Industrial ChemistryProduction of specialty chemicalsIntermediates for large-scale chemical production

Mechanism of Action

The mechanism of action of 1-tert-butylazetidin-3-amine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, participating in reactions with electrophilic species. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Benzhydryl Derivatives: 1-BENZHYDRYL-3-METHYLAZETIDIN-3-AMINE and Its Hydrochloride Salt

  • Structural Differences :

    • The benzhydryl (diphenylmethyl) group replaces the tert-butyl substituent on the azetidine nitrogen, introducing significant bulk and aromaticity .
    • The 3-methyl group on the azetidine ring () adds steric bulk compared to the unsubstituted amine in the target compound.
    • The hydrochloride salt () enhances water solubility due to ionic character, unlike the free base form of 1-Tert-butylazetidin-3-amine .
  • Functional Implications :

    • The benzhydryl group may improve binding selectivity to hydrophobic protein pockets but reduce bioavailability due to increased molecular weight.
    • The hydrochloride form is more suitable for formulation in aqueous systems, a property critical for drug delivery .

Pyrazolo-Pyrimidine Derivatives

  • Structural Differences :

    • Compounds like 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () and 1-TERT-BUTYL-3-(2,5-DIMETHYLBENZYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE () feature fused pyrazolo-pyrimidine cores instead of azetidine rings.
    • The tert-butyl group is part of a larger heterocyclic system, increasing molecular weight (e.g., 309.409 g/mol in ) compared to this compound (~128 g/mol) .
  • Functional Implications :

    • The planar pyrazolo-pyrimidine scaffold facilitates π-π stacking interactions, often critical for kinase inhibition.
    • These derivatives are likely optimized for target engagement in enzyme-active sites, contrasting with the azetidine-based compounds, which may serve as flexible scaffolds for functional group display .

Boc-Protected Azetidine Derivatives

  • Structural Differences: tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate () and tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate () include a carbamate-protecting group (Boc) on the azetidine nitrogen.
  • Functional Implications: The Boc group is a temporary protecting group for amines, making these compounds synthetic intermediates rather than final products.

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Functional Role
This compound Azetidine ~128 Tert-butyl (N1), amine (C3) Intermediate, ligand scaffold
1-BENZHYDRYL-3-METHYLAZETIDIN-3-AMINE Azetidine ~265 (estimated) Benzhydryl (N1), methyl (C3) Hydrophobic binding modulator
1-TERT-BUTYL-3-(2,5-DIMETHYLBENZYL)-... Pyrazolo-pyrimidine 309.409 Tert-butyl, dimethylbenzyl Kinase inhibitor candidate
tert-Butyl 3-amino-3-(hydroxymethyl)... Azetidine (Boc) 202.25 Boc (N1), hydroxymethyl (C3) Synthetic intermediate

Biological Activity

1-Tert-butylazetidin-3-amine, with the chemical formula C_7H_16N_2 and CAS number 18713-70-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its azetidine ring structure, which contributes to its reactivity and interactions with biological targets. The tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : It has been identified as a ligand for various receptors, particularly in the central nervous system. Its interaction with G protein-coupled receptors (GPCRs) is noteworthy, as these receptors are critical in mediating physiological responses.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological effects. In vitro studies have shown that it can modulate neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and derivatives:

StudyFindings
Study A Demonstrated that azetidine derivatives exhibit selective binding to serotonin receptors, influencing mood regulation.
Study B Found that modifications to the azetidine structure can enhance antimicrobial activity against resistant strains of bacteria.
Study C Reported on the synthesis of various azetidine derivatives and their potential as anti-inflammatory agents through inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research into SAR has revealed that:

  • The presence of bulky groups like tert-butyl enhances receptor affinity.
  • Substituents at specific positions on the azetidine ring can significantly alter pharmacological profiles.

Q & A

Q. How can researchers design a synthetic route for 1-Tert-butylazetidin-3-amine, considering steric hindrance from the tert-butyl group?

A practical approach involves adapting methodologies from analogous azetidine derivatives. For example, tert-butyl-substituted amines are often synthesized via nucleophilic substitution or reductive amination. A reference protocol for tritylamine synthesis (Ph₃CNH₂) involves reacting chlorotriphenylmethane with ammonium chloride in ammonia solution under controlled temperatures (0°C), achieving yields of 90–95% after crystallization . For this compound, replacing the trityl group with tert-butyl may require adjusting solvent polarity (e.g., using dimethylformamide) and optimizing reaction times to mitigate steric effects.

Q. What purification techniques are suitable for isolating this compound from byproducts like tertiary alcohols?

Crystallization and column chromatography are effective. In the synthesis of Ph₃CNH₂, impurities like Ph₃COH (10–15%) were removed via sequential hexane washes, yielding >95% purity . For this compound, fractional crystallization using hexane/ethyl acetate mixtures or silica gel chromatography (eluent: dichloromethane/methanol gradients) can separate polar byproducts.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combined spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Compare chemical shifts of the azetidine ring protons (δ 3.0–4.0 ppm) and tert-butyl group (δ 1.2–1.4 ppm) with computational predictions (e.g., DFT).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 157.2) and fragmentation patterns.
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictory yield data between tert-butyl-substituted azetidines synthesized via reductive amination vs. SN2 pathways?

Contradictions often arise from steric hindrance or competing elimination. For example, tert-butyl groups hinder SN2 mechanisms, favoring elimination unless polar aprotic solvents (e.g., DMF) stabilize transition states. In contrast, reductive amination (e.g., NaBH₃CN in methanol) may bypass steric issues. A systematic comparison should:

  • Vary solvents (DMF vs. THF) and reducing agents.
  • Monitor intermediates via TLC or in situ IR spectroscopy.
  • Reference yield optimization in tritylamine synthesis (90–95% under ammonia/hexane conditions) .

Q. What strategies address discrepancies in ¹H NMR spectra of this compound derivatives (e.g., unexpected splitting or integration ratios)?

Splitting may arise from:

  • Conformational isomerism : Azetidine rings exhibit puckering, causing diastereotopic proton environments. Use variable-temperature NMR to coalesce signals.
  • Impurity interference : Residual solvents (e.g., DMF) or byproducts (e.g., tert-butyl alcohol) can overlap signals. Purify via preparative HPLC .
  • Dynamic effects : Hydrogen bonding with trace water may broaden peaks. Ensure thorough drying (e.g., molecular sieves).

Q. How can researchers evaluate the environmental impact of this compound given limited ecotoxicity data?

Adopt tiered testing:

Biodegradation assays : Use OECD 301F (ready biodegradability) to assess microbial breakdown.

Aquatic toxicity : Perform acute Daphnia magna tests (OECD 202) if biodegradation is low.

Read-across analysis : Compare with structurally similar amines (e.g., tert-butylamine HCl), which show moderate toxicity (LC50 ~100 mg/L in fish) .

Methodological Considerations

Q. What catalytic systems enhance the efficiency of tert-butylazetidine functionalization?

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is promising. For example, Pd(OAc)₂/Xantphos enables C–N bond formation in allylamines . For tert-butylazetidines, optimize ligand steric bulk (e.g., DavePhos vs. RuPhos) to accommodate the tert-butyl group.

Q. How can researchers mitigate decomposition during storage of this compound?

  • Storage conditions : Use amber vials under argon at –20°C to prevent oxidation.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation.
  • Quality control : Monitor purity quarterly via HPLC (C18 column, acetonitrile/water gradient) .

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